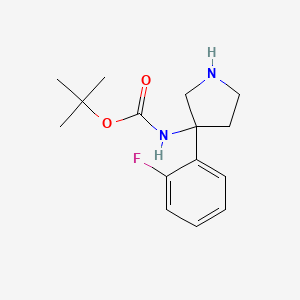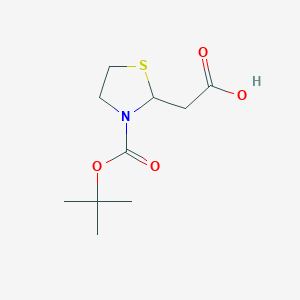
4-Nitronaphthalene-1-sulfonylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitronaphthalene-1-sulfonylchloride is an organic compound that belongs to the class of aromatic sulfonyl chlorides. It is characterized by the presence of a nitro group (-NO2) and a sulfonyl chloride group (-SO2Cl) attached to a naphthalene ring. This compound is widely used as an intermediate in organic synthesis, particularly in the preparation of sulfonamides and other related compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Nitronaphthalene-1-sulfonylchloride can be synthesized through the sulfonation of 4-nitronaphthalene followed by chlorination. The process typically involves the following steps:
Sulfonation: 4-Nitronaphthalene is treated with sulfuric acid (H2SO4) to introduce the sulfonic acid group (-SO3H) at the 1-position of the naphthalene ring.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitronaphthalene-1-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines, to form sulfonamide derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common
Common Reagents and Conditions
Substitution: Reagents like amines (e.g., aniline) are commonly used in substitution reactions under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in reduction reactions with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used for oxidation reactions
Major Products
Sulfonamides: Formed through substitution reactions with amines.
Aminonaphthalenes: Formed through reduction of the nitro group
Applications De Recherche Scientifique
4-Nitronaphthalene-1-sulfonylchloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including sulfonamides and dyes.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of pharmaceutical compounds, particularly sulfonamide-based drugs.
Industry: Applied in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 4-nitronaphthalene-1-sulfonylchloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, such as amines, through nucleophilic substitution. This reactivity is exploited in the synthesis of sulfonamide derivatives, which have various biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Nitronaphthalene: An isomer of 4-nitronaphthalene-1-sulfonylchloride with the nitro group at the 1-position and no sulfonyl chloride group.
Sulfonimidates: Organosulfur compounds with similar reactivity but different structural features.
Uniqueness
This compound is unique due to the presence of both a nitro group and a sulfonyl chloride group on the naphthalene ring. This combination of functional groups imparts distinct reactivity, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C10H6ClNO4S |
|---|---|
Poids moléculaire |
271.68 g/mol |
Nom IUPAC |
4-nitronaphthalene-1-sulfonyl chloride |
InChI |
InChI=1S/C10H6ClNO4S/c11-17(15,16)10-6-5-9(12(13)14)7-3-1-2-4-8(7)10/h1-6H |
Clé InChI |
VSVPHIXLDDEDEE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Oxabicyclo[2.2.1]heptan-5-amine](/img/structure/B13636530.png)



aminehydrochloride](/img/structure/B13636562.png)






